2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide
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Overview
Description
2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, also known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MPAC belongs to the class of amides and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in a reduction in inflammation and pain. 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have a good safety profile in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit COX-2 activity and induce apoptosis in cancer cells makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for the research of 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to explore its potential as an anti-inflammatory and analgesic agent for the treatment of various inflammatory conditions. Additionally, further research can be conducted to optimize the synthesis method of 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide and to develop more efficient methods for its production.
Synthesis Methods
The synthesis of 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide involves several steps, including the formation of an amide bond between 4-(4-methylpiperidin-1-yl) benzoic acid and 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain the final compound, 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide.
Scientific Research Applications
2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been extensively studied for its potential use in the development of new drugs. It has been reported to have various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. 2-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has also been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for anti-cancer therapy.
properties
IUPAC Name |
2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-15-6-4-14(5-7-15)17(21)19-10-8-13(3)9-11-19/h4-7,12-13H,8-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNDBWICGNQRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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